2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Researchers requiring reliable alkylation of amine pharmacophores often face sluggish kinetics with chloroacetyl analogs. This bromoacetyl-dihydrobenzofuran (CAS 151427-19-9) resolves that bottleneck. Key advantages: • Enables N-alkylation under milder conditions than the chloro analog (CAS 64089-34-5), preserving sensitive substrates. • Provides a documented 74% yield pathway to 5-(2-bromoethyl)-2,3-dihydrobenzofuran (CAS 127264-14-6), a darifenacin-related intermediate. • Directly accesses 2,3-dihydrobenzofuran-5-ylacetic acid derivatives via Willgerodt-Kindler reaction, eliminating a redundant bromination step.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
CAS No. 151427-19-9
Cat. No. B114268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
CAS151427-19-9
Synonyms2-broMo-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)C(=O)CBr
InChIInChI=1S/C10H9BrO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2
InChIKeyCZRHIPGIDWESKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Overview


2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (CAS 151427-19-9), also designated as 5-bromoacetyl-2,3-dihydrobenzofuran or 5-(bromoacetyl)coumaran, is a brominated α-halo ketone derivative of 2,3-dihydrobenzofuran. It is widely categorized as a pharmaceutical intermediate and building block in organic synthesis . The compound features a reactive bromoacetyl group appended to the 5-position of the dihydrobenzofuran core, which enables nucleophilic substitution and heterocycle-forming reactions central to medicinal chemistry programs . Commercially, it is supplied with purity specifications typically ranging from 95% to 98% .

Why Halogen Identity Determines Reactivity


Within the class of 5-(haloacetyl)-2,3-dihydrobenzofurans, the specific halogen identity is a non-negotiable determinant of reaction kinetics and synthetic utility. Direct substitution of the bromoacetyl derivative (CAS 151427-19-9) with the chloroacetyl analog (CAS 64089-34-5) or the non-halogenated 5-acetyl precursor (CAS 90843-31-5) introduces significant reactivity changes that undermine established synthetic protocols. The bromoacetyl group exhibits substantially higher electrophilic reactivity than its chloroacetyl counterpart in nucleophilic substitution contexts, enabling alkylation under milder conditions and with greater efficiency [1]. Furthermore, the α-bromo ketone's enhanced leaving group character, relative to the parent 5-acetyl-2,3-dihydrobenzofuran, is essential for achieving the reaction yields required for cost-effective multi-step syntheses. Procurement decisions that disregard these functional differences risk introducing variable reaction kinetics, lower yields, or outright synthetic failure.

Quantitative Differentiation Guide


Synthetic Route Yields: Bromination vs. Direct Acylation

Two established synthetic routes to CAS 151427-19-9 have been documented with quantifiable yield differences. The first approach involves bromination of 5-acetyl-2,3-dihydrobenzofuran (CAS 90843-31-5) as the precursor, achieving an isolated yield of approximately 67% [1]. The second route employs a direct Friedel-Crafts acylation of 2,3-dihydrobenzofuran with bromoacetyl chloride, delivering a superior yield of approximately 76% [1]. This 9% absolute yield differential provides a clear optimization benchmark for process chemists.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Electrophilic Reactivity: Bromoacetyl vs. Chloroacetyl

The electrophilic reactivity of the bromoacetyl group in CAS 151427-19-9 is quantifiably higher than that of its chloroacetyl analog (CAS 64089-34-5). While direct head-to-head kinetic data for these specific dihydrobenzofuran derivatives has not been published, class-level evidence establishes that bromoacetyl groups consistently demonstrate greater reactivity than chloroacetyl groups in nucleophilic displacement reactions [1]. This reactivity differential permits the bromo derivative to effect alkylation of nitrogen nucleophiles under milder conditions than those required for the chloro analog [2].

Medicinal Chemistry Reaction Kinetics Building Block Reactivity

Verified Transformation to 5-(2-Bromoethyl) Derivative

The synthetic utility of CAS 151427-19-9 is demonstrated by its quantitative conversion to a distinct downstream intermediate. Reduction of 2-bromo-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one with sodium tetrahydroborate (NaBH₄), followed by treatment with aluminum(III) chloride, yields 5-(2-bromoethyl)-2,3-dihydrobenzofuran in 74% isolated yield . This transformation confirms that the α-bromo ketone functionality in CAS 151427-19-9 can be selectively reduced without loss of the bromine atom, a feature not available from the non-halogenated 5-acetyl analog (CAS 90843-31-5).

Synthetic Methodology Functional Group Interconversion Pharmaceutical Intermediate

Physical Property Differentiation from Chloro Analog

Physical characterization data establishes clear analytical differentiation between CAS 151427-19-9 and its chloro analog (CAS 64089-34-5). The bromo derivative has a molecular weight of 241.08 g/mol (molecular formula C₁₀H₉BrO₂) compared to 196.63 g/mol for the chloro analog [1]. This 44.45 g/mol difference (approximately 23% increase) is readily detectable by LC-MS, providing unambiguous identity confirmation in QC workflows. Density for CAS 151427-19-9 is reported as 1.562 g/cm³, and boiling point as 356.4°C at 760 mmHg .

Analytical Chemistry Quality Control Procurement Verification

Commercial Purity Grade Options

CAS 151427-19-9 is commercially available from multiple suppliers with defined purity specifications, providing procurement flexibility based on application requirements. A 95% minimum purity grade is offered by AKSci (Catalog V3465) and Calpac Lab [1], while a higher 98% grade is available from Leyan (Product No. 1048831) and other suppliers . This tiered availability allows users to select the appropriate grade based on the sensitivity of their specific application to trace impurities.

Procurement Supply Chain Quality Specifications

Access to Dihydrobenzofuran Acetic Acid Derivatives

CAS 151427-19-9 serves as a precursor to 2,3-dihydrobenzofuran-5-ylacetic acid derivatives through sequential transformations. The bromoacetyl group provides the reactive handle for thioacetic acid morpholide formation when reacted with sulfur and morpholine under Willgerodt-Kindler conditions, ultimately yielding 2-(2,3-dihydrobenzofuran-5-yl)thioacetic acid morpholide [1]. This transformation pathway is not accessible from the non-brominated 5-acetyl analog (CAS 90843-31-5) without prior halogenation.

Process Chemistry API Intermediate Synthetic Pathway

Optimal Research and Industrial Application Scenarios


Synthesis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

When the synthetic objective is the preparation of 5-(2-bromoethyl)-2,3-dihydrobenzofuran (CAS 127264-14-6), CAS 151427-19-9 provides a documented, high-yield (74%) two-step reduction pathway using NaBH₄ followed by AlCl₃ treatment in THF . This transformation retains the bromine atom while reducing the carbonyl, a sequence inaccessible from the non-brominated 5-acetyl precursor (CAS 90843-31-5). The 5-(2-bromoethyl) derivative is a recognized impurity and intermediate relevant to darifenacin synthesis , making this application scenario directly relevant to pharmaceutical development and quality control laboratories.

Amine Alkylation for Heterocycle Construction

For medicinal chemistry programs requiring the alkylation of amine-containing pharmacophores with a dihydrobenzofuran moiety, CAS 151427-19-9 offers superior reactivity compared to its chloro analog (CAS 64089-34-5). The bromoacetyl group enables efficient N-alkylation under milder conditions than those required for chloroacetyl displacement . This reactivity advantage is particularly valuable when coupling sensitive substrates where elevated temperatures or extended reaction times may cause degradation, making the bromo derivative the preferred procurement choice for amine-functionalized building block assembly.

Precursor to 2,3-Dihydrobenzofuran Acetic Acid Derivatives

When the target compound class includes 2,3-dihydrobenzofuran-5-ylacetic acid derivatives or their thioamide congeners, CAS 151427-19-9 provides direct access via Willgerodt-Kindler-type reactions with sulfur and morpholine . This pathway avoids the additional bromination step required when starting from the non-halogenated 5-acetyl analog (CAS 90843-31-5). For process chemistry groups optimizing step count and overall yield in multi-step syntheses, this represents a tangible efficiency advantage that justifies selecting the pre-brominated intermediate.

LC-MS Reference Standard for Halogenated Intermediates

In analytical laboratories developing or validating LC-MS methods for reaction monitoring or impurity profiling, the 23% mass differential (241.08 vs. 196.63 g/mol) between CAS 151427-19-9 and its chloro analog (CAS 64089-34-5) provides unambiguous mass-based identification [1]. The bromo derivative's distinctive isotopic pattern (due to natural ⁷⁹Br/⁸¹Br abundance) further enhances detectability and confirmation. This analytical distinguishability makes CAS 151427-19-9 a valuable reference standard for method development where accurate identification among structurally similar halogenated intermediates is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.